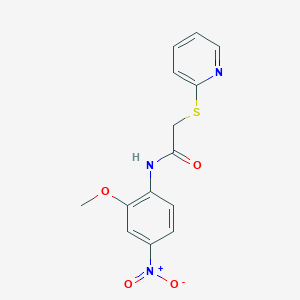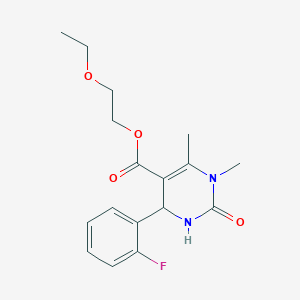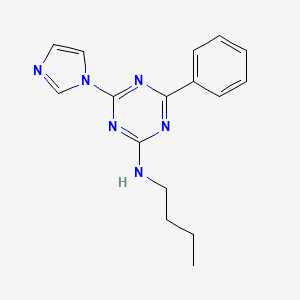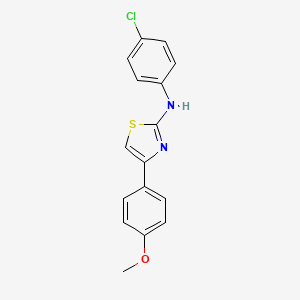![molecular formula C22H17BrN2O2S2 B11498297 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11498297.png)
9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that includes a bromophenyl group, multiple methyl groups, and a thioxo group
Preparation Methods
The synthesis of 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other similar compounds, 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazoline derivatives: Known for their biological activities.
Quinoline derivatives: Widely studied for their medicinal properties.
Thioxo compounds: Investigated for their electronic and optical properties
This compound’s uniqueness lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17BrN2O2S2 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-7,7,12,13-tetramethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C22H17BrN2O2S2/c1-10-9-14-16-19(29-25(21(16)28)13-7-5-12(23)6-8-13)22(3,4)24-17(14)15(11(10)2)18(26)20(24)27/h5-9H,1-4H3 |
InChI Key |
FMJYADFYJMQPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Br)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11498215.png)

![(4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11498233.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11498234.png)

![ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11498243.png)
![4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide](/img/structure/B11498248.png)


![2-[1-(1H-benzimidazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl]-4-phenoxyphenol](/img/structure/B11498259.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide](/img/structure/B11498262.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11498267.png)

![2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11498272.png)
